molecular formula C22H22N4O2 B2366700 N-([2,3'-bipyridin]-5-ylmethyl)-4-morpholinobenzamide CAS No. 2034479-67-7

N-([2,3'-bipyridin]-5-ylmethyl)-4-morpholinobenzamide

Cat. No. B2366700
CAS RN: 2034479-67-7
M. Wt: 374.444
InChI Key: OGXKDQWAOUCJRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, reactivity, stability, etc. These properties can often be predicted based on the compound’s structure .

Scientific Research Applications

Transition-Metal Complexes and Coordination Chemistry

The bipyridine moiety in this compound makes it an excellent ligand for transition-metal complexes. Researchers have explored its coordination behavior with various metal ions. These complexes can serve as catalysts, sensors, or even therapeutic agents. The strong coordination ability of bipyridine derivatives allows for precise control over metal centers, influencing reactivity and selectivity .

Catalysis and Homogeneous Reactions

Supramolecular Chemistry and Host-Guest Interactions

The unique structural features of N-([2,3’-bipyridin]-5-ylmethyl)-4-morpholinobenzamide make it suitable for supramolecular assemblies. Researchers have explored its self-assembly behavior, host-guest interactions, and potential applications in drug delivery or molecular recognition .

Photosensitizers and Photophysical Properties

Bipyridine derivatives often exhibit interesting photophysical properties. Researchers have investigated the fluorescence behavior of this compound and its potential as a photosensitizer in photodynamic therapy or solar energy conversion .

Materials Science and Organic Electronics

The π-conjugated system in N-([2,3’-bipyridin]-5-ylmethyl)-4-morpholinobenzamide suggests applications in organic electronics. It could serve as a building block for light-emitting materials, organic semiconductors, or conductive polymers .

Biological Activity and Medicinal Chemistry

While specific studies on this compound’s biological activity are limited, its structural resemblance to other bioactive molecules warrants investigation. Researchers may explore its potential as an enzyme inhibitor, anticancer agent, or antimicrobial compound .

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound interacts with biological systems to exert its effect .

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound .

properties

IUPAC Name

4-morpholin-4-yl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-22(18-4-6-20(7-5-18)26-10-12-28-13-11-26)25-15-17-3-8-21(24-14-17)19-2-1-9-23-16-19/h1-9,14,16H,10-13,15H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXKDQWAOUCJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,3'-bipyridin]-5-ylmethyl)-4-morpholinobenzamide

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